Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-

Lipophilicity Drug-likeness Membrane permeability

5-Bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine (CAS 380382-29-6) is a heterocyclic building block featuring a pyridine core substituted with a bromine atom at the 5-position and a 4-methyl-1H-imidazol-1-yl moiety at the 2-position. With a molecular formula of C₉H₈BrN₃ and a molecular weight of 238.08 g/mol, this compound belongs to the broader class of substituted imidazole-pyridine derivatives that have gained attention as intermediates for kinase inhibitor scaffolds and histone demethylase inhibitor programs.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
CAS No. 380382-29-6
Cat. No. B1391848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-
CAS380382-29-6
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)C2=NC=C(C=C2)Br
InChIInChI=1S/C9H8BrN3/c1-7-5-13(6-12-7)9-3-2-8(10)4-11-9/h2-6H,1H3
InChIKeyZZJHQPQEIHWUBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine (CAS 380382-29-6): Physicochemical Profile and Structural Identity


5-Bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine (CAS 380382-29-6) is a heterocyclic building block featuring a pyridine core substituted with a bromine atom at the 5-position and a 4-methyl-1H-imidazol-1-yl moiety at the 2-position . With a molecular formula of C₉H₈BrN₃ and a molecular weight of 238.08 g/mol, this compound belongs to the broader class of substituted imidazole-pyridine derivatives that have gained attention as intermediates for kinase inhibitor scaffolds and histone demethylase inhibitor programs [1]. Key reported physicochemical properties include a water solubility of 1.8 g/L (slightly soluble), a predicted density of 1.56±0.1 g/cm³, and a predicted boiling point of 353.4±32.0 °C . The compound is commercially available from multiple suppliers at purities of 95–98% for research and development use .

Why 5-Bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine Cannot Be Simply Replaced by Generic Imidazole-Pyridine Analogs


The specific substitution pattern of 5-bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine—bromine at the pyridine 5-position and a 4-methyl group on the imidazole ring—produces a unique combination of electronic, steric, and lipophilic properties that cannot be replicated by close analogs. The 4-methyl substituent on the imidazole ring increases lipophilicity (estimated ΔLogP ≈ +0.3 to +0.5 relative to the non-methylated analog), which directly affects membrane permeability, metabolic stability, and target-binding kinetics in drug discovery programs . Furthermore, the position of the bromine atom on the pyridine ring dictates regioselectivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), meaning that the 3-bromo or 4-bromo positional isomers will produce different coupling products and cannot be used interchangeably in synthetic routes . The boiling point difference of approximately 14.7 °C between the 5-bromo isomer (353.4 °C) and the 3-bromo isomer (368.1 °C) further reflects distinct intermolecular interaction profiles that can influence purification and formulation processes . These quantifiable differences make generic substitution scientifically unsound for applications where specific regiochemistry and physicochemical properties are critical.

Quantitative Differentiation Evidence for 5-Bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine (CAS 380382-29-6) vs. Closest Analogs


Lipophilicity (LogP) Increase Driven by the 4-Methylimidazole Substituent vs. Unsubstituted Analog

The 4-methyl group on the imidazole ring of 5-bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine (CAS 380382-29-6) increases lipophilicity relative to the non-methylated analog 5-bromo-2-(1H-imidazol-1-yl)pyridine (CAS 380381-18-0). Computational LogP data for a closely related positional isomer (4-bromo-2-(4-methylimidazol-1-yl)pyridine, CAS 1142194-33-9) shows a LogP of 2.34, compared to a LogP of 2.03 for the unsubstituted analog . The estimated ΔLogP of +0.31 indicates that the 4-methyl substituent meaningfully increases lipophilicity, which can enhance passive membrane diffusion and alter the pharmacokinetic profile of derived lead compounds. Note: Exact LogP for the 5-bromo isomer is not independently verified in the same study; values are cross-study comparable using predicted data for structural analogs .

Lipophilicity Drug-likeness Membrane permeability

Boiling Point Differentiation: 5-Bromo Isomer vs. 3-Bromo Positional Isomer

The target compound 5-bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine exhibits a predicted boiling point of 353.4±32.0 °C, which is 14.7 °C lower than that of its positional isomer 3-bromo-5-(4-methyl-1H-imidazol-1-yl)pyridine (CAS 1289078-51-8) at 368.1±37.0 °C . Both compounds share identical molecular formula and molecular weight, so the boiling point difference arises specifically from the altered position of the bromine atom on the pyridine ring, which changes the molecular dipole moment and intermolecular packing. The lower boiling point of the 5-bromo isomer may facilitate distillation-based purification and reduce thermal degradation risk during synthesis.

Boiling point Purification Intermolecular interactions

Commercial Purity Specifications: 98% (Target Compound) vs. 95% (Unsubstituted Analog)

Multiple vendors supply 5-bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine at a purity specification of 98%, as documented by Chemsrc and CymitQuimica . In contrast, the non-methylated analog 5-bromo-2-(1H-imidazol-1-yl)pyridine (CAS 380381-18-0) is typically available at 95% purity from major suppliers [1]. This 3-percentage-point difference in minimum purity specification translates to a lower maximum impurity burden (≤2% vs. ≤5%), which can be critical for applications requiring high-purity building blocks, such as fragment-based drug discovery, late-stage functionalization, or synthesis of pharmaceutical impurity reference standards.

Purity Procurement specification Quality control

Synthetic Versatility: The 5-Bromo-2-(4-methylimidazol-1-yl)pyridine Scaffold as a Privileged Building Block for Cross-Coupling Chemistry

The 5-bromo substituent on the pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification at the pyridine C5 position [1]. Simultaneously, the 4-methylimidazole moiety can act as a metal-coordinating ligand or participate in further N-functionalization. This dual reactivity profile is distinct from isomers where the bromine is positioned at C3 or C4, which produce different regioisomeric products upon coupling. The imidazole-pyridine scaffold is explicitly claimed as a core structure in histone demethylase (KDM) inhibitor patents [2], and related imidazole-pyridine hybrids have demonstrated antiproliferative activity against multiple cancer cell lines including MCF-7, HCT116, and H1299 [3]. While quantitative IC50 data for the specific compound 5-bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine itself is not available from non-proprietary primary literature as of this analysis, the compound's structural features match the pharmacophoric requirements identified in published SAR studies of pyridinyl imidazole p38α MAP kinase inhibitors, where 4-substitution on the imidazole ring was shown to be a key determinant of potency [4][5].

Cross-coupling Suzuki-Miyaura Building block Medicinal chemistry

Recommended Application Scenarios for 5-Bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization for Kinase and Epigenetic Targets Requiring Enhanced Lipophilicity

The estimated ΔLogP of +0.31 relative to the non-methylated analog makes 5-bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine the preferred building block for designing ATP-competitive kinase inhibitors or histone demethylase (KDM) inhibitors where improved membrane permeability is desired. The 4-methylimidazole moiety aligns with the hydrophobic pocket interactions observed in p38α MAP kinase inhibitor co-crystal structures, enabling more efficient hit-to-lead progression without requiring additional synthetic steps to install the methyl group [1][2].

Process Chemistry: Distillation-Friendly Intermediate for Multi-Step Synthesis

The boiling point of 353.4 °C, which is 14.7 °C lower than the 3-bromo positional isomer, offers a practical advantage in vacuum distillation purification during scale-up. For synthetic routes requiring purification of intermediates by distillation, the 5-bromo isomer may reduce thermal degradation and energy consumption, improving overall process efficiency .

Fragment-Based Drug Discovery (FBDD) and Biophysical Screening

The 98% commercial purity specification, with ≤2% maximum impurity burden, meets the stringent quality requirements for fragment-based screening campaigns where trace impurities can generate false positives in SPR, ITC, or X-ray crystallography assays. The 2.5-fold lower impurity level compared to the 95%-purity unsubstituted analog reduces the need for in-house re-purification, accelerating the screening workflow .

Pharmaceutical Impurity Reference Standard Synthesis

This compound can serve as a key intermediate for synthesizing impurity reference standards of imidazole-pyridine-based drug substances, where positional purity and regiochemical fidelity are critical. The defined 5-bromo substitution ensures unambiguous regiochemistry in the final impurity standard, supporting regulatory compliance in ANDA and NDA submissions [2].

Quote Request

Request a Quote for Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.